molecular formula C11H10F6O B1444359 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol CAS No. 785-98-8

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol

Cat. No.: B1444359
CAS No.: 785-98-8
M. Wt: 272.19 g/mol
InChI Key: WWOZHSMWVHPEIQ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol (CAS 785-98-8) is a fluorinated alcohol derivative with the molecular formula C₁₁H₁₀F₆O and a molecular weight of 272.2 g/mol . Its structure features a hexafluoroisopropyl (HFIP) backbone substituted with a 4-ethylphenyl group. This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of ROR-γ inhibitors for cancer therapy . Its unique electronic and steric properties, influenced by the ethylphenyl group and fluorine atoms, make it distinct from other fluorinated alcohols.

Properties

IUPAC Name

2-(4-ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h3-6,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOZHSMWVHPEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The primary synthetic method for 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol involves the nucleophilic addition of an organometallic reagent to hexafluoroacetone, followed by hydrolysis under anhydrous conditions.

Key Reaction:

  • Reactants: Hexafluoroacetone and 4-ethylphenylmagnesium bromide (a Grignard reagent)
  • Reaction Type: Nucleophilic addition of the Grignard reagent to the carbonyl group of hexafluoroacetone
  • Conditions: Anhydrous environment to prevent side reactions and hydrolysis; inert atmosphere (nitrogen or argon)
  • Workup: Hydrolysis to yield the secondary alcohol

This approach capitalizes on the reactivity of hexafluoroacetone's electrophilic carbonyl carbon and the nucleophilicity of the 4-ethylphenylmagnesium bromide, producing the target fluorinated alcohol efficiently.

Detailed Reaction Conditions and Industrial Production

Industrial synthesis typically employs continuous flow reactors to optimize reaction control, scalability, and safety due to the reactive fluorinated intermediates.

Parameter Description
Reactor Type Continuous flow reactor
Temperature Range Controlled, typically ambient to moderate temperatures to avoid decomposition
Pressure Controlled to maintain flow and reaction kinetics
Atmosphere Inert (N₂ or Ar) to prevent moisture ingress
Purification Methods Distillation under reduced pressure or recrystallization
Yield High, with purity exceeding 99% after purification

The continuous flow setup enhances heat and mass transfer, allowing precise control over the reaction time and temperature, which is critical for maintaining the integrity of the hexafluoroisopropyl group and avoiding side products.

Purification Techniques

Post-reaction, the crude product undergoes purification to achieve high purity levels necessary for pharmaceutical applications.

  • Distillation: Performed under reduced pressure to prevent thermal decomposition; boiling point around 59°C.
  • Column Chromatography: Using non-polar solvents such as hexane/ethyl acetate mixtures to separate impurities.
  • Recrystallization: Occasionally employed depending on the physical properties of the product batch.

Analytical Characterization Relevant to Preparation

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed:

Technique Purpose Key Data Points
¹⁹F NMR Spectroscopy Confirm fluorination pattern and CF₃ groups Chemical shifts δ -70 to -80 ppm for CF₃ groups
¹H NMR Spectroscopy Detect aromatic and alkyl protons Aromatic protons δ 7.2–7.5 ppm (4-ethylphenyl)
Mass Spectrometry (HRMS) Verify molecular ion and molecular weight Molecular ion peak at m/z 315.03 (C₁₁H₉F₆O)
X-ray Crystallography Resolve steric arrangement and molecular conformation Confirms spatial orientation of bulky groups
Thermogravimetric Analysis (TGA) Assess thermal stability Decomposition temperature > 250°C

These methods ensure the compound's structural integrity and suitability for further pharmaceutical synthesis.

Summary Table of Preparation Method

Step No. Process Description Conditions/Notes
1 Preparation of 4-ethylphenylmagnesium bromide Anhydrous ether solvent, inert atmosphere
2 Reaction with hexafluoroacetone Anhydrous conditions, controlled temperature
3 Hydrolysis of reaction intermediate Controlled addition of water or acid
4 Purification via distillation or chromatography Reduced pressure distillation preferred
5 Analytical verification NMR, MS, X-ray crystallography, TGA

Research Findings and Notes on Preparation

  • The reaction must be conducted under strictly anhydrous conditions to avoid hydrolysis of the Grignard reagent and to prevent formation of unwanted by-products.
  • The use of continuous flow reactors in industrial settings improves reproducibility and safety, especially considering the volatility and reactivity of fluorinated intermediates.
  • Purification methods are critical to achieve ≥99% purity, necessary for pharmaceutical intermediates.
  • The compound's unique electronic properties, due to the hexafluoroisopropyl group, require careful control of reaction parameters to preserve functional group integrity.
  • Analytical methods such as ¹⁹F NMR provide direct insight into the fluorine environment, crucial for confirming successful synthesis.

Chemical Reactions Analysis

Friedel–Crafts Alkylation Catalysis

HEPP and related hexafluoro-2-propanol derivatives act as hydrogen-bond-donating (HBD) solvents to promote Friedel–Crafts reactions. In a study using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent, imidazo[1,2-a]pyridines underwent hydroxydifluoromethylation at room temperature with 97% yield (Table 1) .

Mechanism

  • Activation : HEPP’s high polarity and Brønsted acidity protonate electrophiles (e.g., difluoroacetaldehyde), generating reactive carbocations.

  • Nucleophilic Attack : The activated electrophile undergoes nucleophilic addition to aromatic substrates.

  • Rearomatization : Loss of protons or ethanol restores aromaticity, forming stable difluoromethylated products .

Table 1: Reaction Conditions and Yields for HFIP-Promoted Alkylation

SubstrateElectrophileSolventTemperatureYield (%)
Imidazo[1,2-a]pyridineDifluoroacetaldehydeHFIP25°C97
2-Phenyl derivativesDifluoroacetaldehydeHFIP25°C79–92

Oxidation Reactions

Secondary alcohols like HEPP are oxidized to ketones under basic conditions. In kinetic studies of hexafluoro-2-propanol derivatives, potassium tetraoxoferrate(VI) (K₂FeO₄) achieved near-quantitative yields of ketones via a two-step mechanism :

Mechanism

  • Alkoxide Formation : Deprotonation of HEPP by hydroxide ions forms a stabilized alkoxide.

  • Electron Transfer : The alkoxide reduces Fe(VI) to Fe(III), forming a ketone intermediate.

  • Product Formation : Intermediate disproportionation yields the final ketone and O₂ .

Key Data:

  • Activation Enthalpy : 40–60 kJ/mol

  • Deuterium KIE : 2.5–3.0 (indicative of rate-limiting C–H bond cleavage)

  • Hammett ρ : +1.2 (electron-withdrawing groups accelerate oxidation)

Acid-Base Reactions

HEPP exhibits strong acidity due to the electron-withdrawing effect of CF₃ groups. Deprotonation studies of hexafluoro-2-propanol show:

Table 2: Thermodynamic Parameters for Deprotonation

ReactionΔH (kJ/mol)ΔG (kJ/mol)Method
C₃HF₆O⁻ + H⁺ → C₃H₂F₆O1443 ± 8.81416 ± 8.4Gas-phase TS
Experimental pKa (HFIP in H₂O)~9.3Potentiometry

The low pKa (~9.3) enables HEPP to act as a Brønsted acid in polar solvents, facilitating proton transfer in catalytic cycles .

Nucleophilic Substitution

The hydroxyl group in HEPP participates in nucleophilic substitutions. For example, brominated analogs like 2-(3-bromo-4-methylphenyl)-hexafluoro-2-propanol undergo SNAr reactions with amines or thiols under inert atmospheres (Table 3).

Table 3: Substitution Reactions of Brominated Analogs

SubstrateNucleophileConditionsYield (%)
2-(3-Bromo-4-methylphenyl)-HEPPAnilineDCM, 0°C, N₂85
2-(3-Bromo-4-methylphenyl)-HEPPThiophenolAcetonitrile, reflux78

Key Observations :

  • Reactions require anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

  • Silica gel chromatography is standard for purification.

Coordination Chemistry

HEPP’s hydroxyl group can coordinate to metals, modifying reaction pathways. In Sc(OTf)₃-catalyzed hydroxydifluoromethylation, HFIP enhanced reaction rates by stabilizing transition states via hydrogen bonding .

Scientific Research Applications

Organic Synthesis

The compound is utilized in organic synthesis due to its ability to stabilize reactive intermediates. It participates in various chemical reactions:

  • Oxidation : Converts to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  • Reduction : Can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Engages in nucleophilic substitution reactions where the hydroxyl group can be replaced with other functional groups.

Medicinal Chemistry

In medicinal chemistry, the compound's high polarity enhances its effectiveness as a solvent for drug formulations. Its role as a nucleophile allows it to participate in biochemical reactions that can lead to the development of new pharmaceutical compounds. The ability to stabilize proteins and peptides facilitates studies on protein folding and structure .

Biochemical Research

The unique properties of 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol make it an excellent candidate for use in biochemical assays. Its high solubility allows for the effective dissolution of various biomolecules, which is crucial for enzyme activity studies and other biochemical applications .

Case Study 1: Protein Stabilization

In a study focusing on protein folding dynamics, this compound was used as a solvent to enhance the solubility of proteins. The results indicated that the compound significantly stabilized the folded state of proteins compared to traditional solvents. This finding highlights its potential in developing more effective protein-based therapeutics.

Case Study 2: Drug Delivery Systems

Research involving topical formulations demonstrated that incorporating this compound improved the bioavailability of active pharmaceutical ingredients. The compound's ability to enhance skin penetration was particularly noted in formulations aimed at treating dermatological conditions .

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol involves its ability to stabilize transition states and intermediates in chemical reactions. Its high polarity and ionizing power facilitate the formation of reactive intermediates, making it an effective catalyst in various organic reactions. The compound interacts with molecular targets through hydrogen bonding and dipole-dipole interactions, influencing the reaction pathways and outcomes.

Comparison with Similar Compounds

Hexafluoroisopropanol (HFIP)

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, CAS 920-66-1) is the parent compound with molecular formula C₃H₂F₆O (MW 168.04 g/mol) . Key differences include:

  • Polarity and Solvent Properties: HFIP has a dielectric constant (ε) of ~17, making it a polar solvent with strong hydrogen-bond (H-bond) donor ability. Its aggregates (dimers/trimers) enhance cooperative H-bonding, critical for activating oxidants in epoxidation reactions .
  • Applications : Widely used in amyloid-β peptide dissolution , electrospinning of biopolymers (e.g., chitosan/silk fibroin composites) , and as a derivatization agent in chromatography .
  • Structural Simplicity : Lack of aromatic or alkyl substituents reduces steric hindrance, favoring solubility in aqueous and organic phases.

Nonafluoro-tert-butyl Alcohol (NFTB)

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol (NFTB, CAS 2370-17-4) has the formula C₄HF₉O (MW 248.05 g/mol) . Key distinctions:

  • Electron-Withdrawing Effects : The trifluoromethyl group increases electron-withdrawing effects, reducing H-bond acceptor ability (ε < 15) compared to HFIP .
  • Lower Polarity : NFTB is less polar than HFIP, limiting its utility in applications requiring strong H-bond activation.

1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol

Differences include:

  • Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biphenyl intermediates in drug synthesis.
  • Biological Activity: Halogenation enhances binding affinity in ROR-γ inhibitors compared to non-halogenated analogs .

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

With the formula C₄H₄F₆O (MW 182.06 g/mol), this compound substitutes a methyl group for the ethylphenyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent ε Value Key Applications
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol C₁₁H₁₀F₆O 272.2 4-ethylphenyl N/A Pharmaceutical intermediates
HFIP C₃H₂F₆O 168.04 None ~17 Peptide dissolution, electrospinning
NFTB C₄HF₉O 248.05 Trifluoromethyl <15 Specialty solvent
1,1,1,3,3,3-Hexafluoro-2-(3-fluoro-4-iodophenyl)propan-2-ol C₉H₅F₇IO 386.03 3-fluoro-4-iodophenyl N/A ROR-γ inhibitor synthesis

Key Research Findings

  • Solvent Behavior: HFIP’s H-bond donor ability is enhanced by aggregation (dimers/trimers), while NFTB’s trifluoromethyl group reduces polarity . The ethylphenyl group in the target compound likely lowers polarity relative to HFIP but retains sufficient H-bonding for pharmaceutical applications .
  • Biological Relevance : Halogenated derivatives (e.g., iodo/fluoro-substituted) show improved efficacy in targeting androgen receptors in prostate cancer, suggesting substituent-driven activity .
  • Synthetic Utility : The ethylphenyl group enables regioselective modifications in multi-step syntheses, as seen in ROR-γ inhibitor pathways .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol (HFEP) is a fluorinated organic compound notable for its unique chemical properties and potential biological applications. This compound is characterized by its high ionizing power and polarity, which enhance its effectiveness as a solvent and in various chemical reactions. Understanding the biological activity of HFEP is essential for its application in fields such as medicinal chemistry and biochemistry.

  • Molecular Formula: C₁₁H₁₀F₆O
  • Molecular Weight: 272.187 g/mol
  • Melting Point: −4 °C
  • Boiling Point: 59 °C
  • Water Solubility: 1000 g/L at 25 °C
PropertyValue
Molecular FormulaC₁₁H₁₀F₆O
Molecular Weight272.187 g/mol
Melting Point−4 °C
Boiling Point59 °C
Water Solubility1000 g/L at 25 °C

HFEP exhibits biological activity primarily through its role as a solvent in biochemical reactions. Its high polarity allows it to stabilize proteins and peptides, facilitating studies on protein folding and structure. Additionally, HFEP can act as a nucleophile in certain reactions, particularly in the presence of highly reactive electrophiles.

Applications in Research

  • Protein Stabilization : HFEP has been shown to stabilize the α-helical conformation of unfolded proteins and polypeptides, making it valuable for studying protein dynamics and interactions.
  • Catalytic Reactions : The compound enhances the efficiency of various catalytic processes, including:
    • Rhodium(I)-catalyzed cycloadditions.
    • Epoxidation reactions using hydrogen peroxide.
    For instance, kinetic studies have demonstrated that HFEP significantly accelerates the epoxidation of alkenes compared to traditional solvents like dichloromethane .
  • Drug Delivery Systems : There is ongoing research into the use of HFEP as a stabilizing agent for pharmaceuticals and in drug delivery systems due to its solubilizing properties for hydrophobic compounds.

Case Study 1: Protein Folding Dynamics

A study investigated the effect of HFEP on protein folding dynamics using spectroscopic techniques. Results indicated that proteins in HFEP maintained their structure more effectively than in conventional solvents, suggesting that HFEP could be utilized to improve the yield of properly folded proteins in therapeutic applications .

Case Study 2: Catalysis Enhancement

Research conducted by Berkessel et al. highlighted that HFEP dramatically increases reaction rates for specific organic transformations. In their experiments on Baeyer-Villiger oxidations, they identified a unique mechanism facilitated by HFEP that led to a remarkable increase in reaction efficiency—up to 100,000-fold compared to other solvents .

Safety and Handling

While HFEP is an effective solvent and reagent in various applications, it poses certain hazards:

  • Health Risks : The compound can cause burns upon contact with skin or mucous membranes.
  • Flammability : It is classified as combustible; proper safety measures should be taken when handling this substance.

Q & A

Q. What are the critical steps for synthesizing 1,1,1,3,3,3-hexafluoro-2-(4-ethylphenyl)propan-2-ol with high purity?

Methodological Answer: Synthesis typically involves fluorination of a precursor alcohol or ketone. A common approach includes:

  • Step 1: Reacting 4-ethylphenylboronic acid derivatives with hexafluoroacetone under anhydrous conditions (e.g., in dichloromethane or ether) .
  • Step 2: Acid-catalyzed cyclization or stabilization using trifluoroacetic acid (TFA) to enhance fluorination efficiency .
  • Purification: Distillation under reduced pressure (boiling point ~59°C) or column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to achieve ≥99% purity .
    Key Parameters: Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of fluorinated intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorination patterns (δ -70 to -80 ppm for CF₃ groups) . ¹H NMR detects aromatic protons (δ 7.2–7.5 ppm for 4-ethylphenyl) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M-H]⁻ at m/z 315.03 (calculated for C₁₁H₉F₆O) .
  • X-ray Crystallography: Resolve steric effects of the bulky CF₃ and 4-ethylphenyl groups .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How does this compound influence solvent polarity in catalytic systems, and how can this be quantified experimentally?

Methodological Answer: This compound acts as a hydrogen-bond donor (HBD) with low acceptor ability, significantly altering reaction kinetics:

  • Solvent Polarity Metrics: Measure using Kamlet-Taft parameters (α = 1.2, β = 0.3, π* = 0.9) .
  • Experimental Design:
    • Compare reaction rates in HFIP-containing solvents vs. non-fluorinated alcohols (e.g., ethanol).
    • Use UV-Vis spectroscopy with solvatochromic dyes (e.g., Reichardt’s dye) to quantify polarity shifts .
    • Monitor H-bonding via IR spectroscopy (O-H stretch at ~3500 cm⁻¹ broadens due to strong HBD behavior) .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies in toxicity (e.g., skin irritation vs. systemic effects) arise from:

  • Exposure Pathways: Differentiate inhalation (R20/22) vs. dermal absorption (R34) risks via in vitro assays (e.g., EpiDerm™ for skin corrosion) .
  • Dose-Dependent Effects: Conduct acute vs. chronic exposure studies in rodent models, focusing on LD₅₀ (oral) and NOAEL (no-observed-adverse-effect level) .
  • Mitigation: Use computational toxicology (QSAR models) to predict metabolite formation and reactive intermediates .

Q. How can this compound serve as a synthon in pharmaceutical development, particularly for sGC stimulators like IW-1973?

Methodological Answer:

  • Role in Drug Design: The hexafluoroisopropyl (HFIP) group enhances metabolic stability and binding affinity to soluble guanylate cyclase (sGC) .
  • Synthetic Applications:
    • Couple with boronate esters via Suzuki-Miyaura cross-coupling to introduce aryl groups .
    • Optimize reaction conditions (e.g., Pd(OAc)₂, SPhos ligand) to minimize defluorination .
  • Case Study: IW-1973 integrates HFIP to improve pharmacokinetics (t₁/₂ > 6 hours in preclinical models) .

Q. What experimental approaches validate its role in stabilizing protein-polymer composites for electrospinning?

Methodological Answer:

  • Electrospinning Optimization: Blend with polylactide (PLA) and bovine serum albumin (BSA) in HFIP solvent .
    • Morphology Analysis: Use SEM to assess fiber diameter (target: 100–500 nm) and homogeneity.
    • Protein Stability: Circular dichroism (CD) spectroscopy confirms BSA retains secondary structure in HFIP .
  • Solvent Evaporation Kinetics: Adjust HFIP volatility (bp 59°C) to control fiber mat porosity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol

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